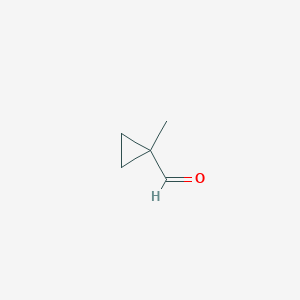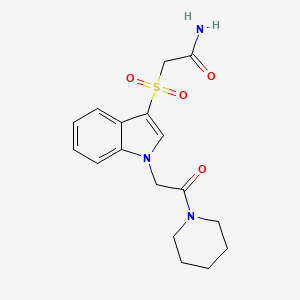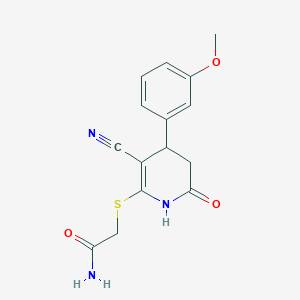![molecular formula C19H18N4O3S B2867354 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1903165-66-1](/img/structure/B2867354.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is an intricate organic molecule It features an array of functional groups and rings, making it both challenging and fascinating for research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves multiple steps:
Formation of the Thienopyrimidine Core: : This typically starts with a cyclization reaction involving thiourea and malonic acid derivatives under controlled acidic conditions.
Attachment of the Indole Moiety: : The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Linking the Two Cores: : This crucial step involves the use of alkylating agents under mild base conditions to ensure the proper formation of the ethyl linker.
Acetylation: : Finally, acetyl chloride in the presence of a base such as pyridine or triethylamine is used to introduce the acetamide group.
Industrial Production Methods: For large-scale production, the process is typically optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and catalytic methods can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the indole moiety, to form various oxidized products.
Reduction: : Reduction of the thienopyrimidine or the indole core can lead to the formation of dihydro derivatives.
Substitution: : The presence of reactive sites allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing halogenating agents like thionyl chloride, nitrating agents like nitric acid, and sulfonating agents like sulfur trioxide.
Major Products Formed
Oxidation: : Formation of hydroxylated or ketonized derivatives.
Reduction: : Formation of hydrogenated or reduced rings.
Substitution: : Formation of halogenated, nitrated, or sulfonated analogues.
Applications De Recherche Scientifique
Chemistry: This compound can serve as a versatile building block in the synthesis of more complex molecules due to its varied functional groups.
Biology: In biological research, it might be explored for its potential as a biochemical probe or ligand due to its complex structure.
Medicine: There is potential for therapeutic applications, particularly in targeting specific biological pathways or receptors due to its structural mimicry of certain bioactive molecules.
Industry: In the industrial realm, it can be used in the development of novel materials or as a catalyst in organic synthesis reactions.
Mécanisme D'action
Mechanism by Which the Compound Exerts its Effects: The compound's effects are likely mediated through its interaction with various molecular targets. Its structural components suggest potential binding to enzyme active sites or receptors involved in specific cellular pathways.
Molecular Targets and Pathways Involved: Given its structure, it could interact with kinases, proteases, or other enzymes critical in cellular signaling pathways. The indole and thienopyrimidine cores are known to be pharmacophores in many bioactive compounds, indicating similar pathways could be affected.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other thienopyrimidine or indole derivatives, this compound stands out due to its unique combination of these two pharmacophore-containing groups linked by an ethyl-acetamide chain.
List of Similar Compounds
Thienopyrimidine derivatives: Often used in anticancer and antiviral research.
Indole derivatives: Widely studied for their roles in neurotransmission and as potential anticancer agents.
Acetamide derivatives: Known for their applications in medicinal chemistry, including analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-22-11-12(13-4-2-3-5-15(13)22)10-16(24)20-7-8-23-18(25)17-14(6-9-27-17)21-19(23)26/h2-6,9,11H,7-8,10H2,1H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWHZPAACZFKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2867276.png)



![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)


![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)


